molecular formula C11H10O3 B11905776 (1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid CAS No. 860265-69-6

(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid

Cat. No.: B11905776
CAS No.: 860265-69-6
M. Wt: 190.19 g/mol
InChI Key: PFHGDLDIFTYQNA-JEZHCXPESA-N
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Description

(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid is a complex organic compound characterized by its unique cyclopropane ring fused to a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable chromene derivative, followed by carboxylation. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency in large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nucleophiles such as halides, under conditions like reflux in polar solvents.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, (1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, owing to its ability to interact with various biological targets.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

  • (1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid methyl ester
  • This compound ethyl ester

Comparison: Compared to its methyl and ethyl ester derivatives, this compound exhibits distinct chemical reactivity and biological activity. The free carboxylic acid group in the parent compound allows for a wider range of chemical modifications and interactions with biological targets, making it more versatile in research and industrial applications.

Properties

CAS No.

860265-69-6

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

(1R,1aR,7bS)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-1-carboxylic acid

InChI

InChI=1S/C11H10O3/c12-11(13)10-7-5-14-8-4-2-1-3-6(8)9(7)10/h1-4,7,9-10H,5H2,(H,12,13)/t7-,9+,10+/m1/s1

InChI Key

PFHGDLDIFTYQNA-JEZHCXPESA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H]2C(=O)O)C3=CC=CC=C3O1

Canonical SMILES

C1C2C(C2C(=O)O)C3=CC=CC=C3O1

Origin of Product

United States

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